molecular formula C38H57IO2 B12599695 1,4-Bis(dodecyloxy)-2-iodo-5-(phenylethynyl)benzene CAS No. 645414-30-8

1,4-Bis(dodecyloxy)-2-iodo-5-(phenylethynyl)benzene

Cat. No.: B12599695
CAS No.: 645414-30-8
M. Wt: 672.8 g/mol
InChI Key: WEPDDBDMMFENJD-UHFFFAOYSA-N
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Description

1,4-Bis(dodecyloxy)-2-iodo-5-(phenylethynyl)benzene is a complex organic compound that belongs to the family of phenylethynylbenzenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(dodecyloxy)-2-iodo-5-(phenylethynyl)benzene typically involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,4-diiodo-2,5-dimethoxybenzene.

    Substitution Reaction: The methoxy groups are replaced with dodecyloxy groups through a nucleophilic substitution reaction using dodecanol and a suitable base.

    Sonogashira Coupling: The phenylethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of the iodinated benzene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(dodecyloxy)-2-iodo-5-(phenylethynyl)benzene can undergo various chemical reactions, including:

    Oxidation: The phenylethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The iodo group can be reduced to a hydrogen atom.

    Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: The corresponding hydrocarbon.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(dodecyloxy)-2-iodo-5-(phenylethynyl)benzene is unique due to the combination of its dodecyloxy, iodo, and phenylethynyl groups. This combination imparts distinct photophysical and chemical properties, making it suitable for specialized applications in materials science and organic electronics.

Properties

CAS No.

645414-30-8

Molecular Formula

C38H57IO2

Molecular Weight

672.8 g/mol

IUPAC Name

1,4-didodecoxy-2-iodo-5-(2-phenylethynyl)benzene

InChI

InChI=1S/C38H57IO2/c1-3-5-7-9-11-13-15-17-19-24-30-40-37-33-36(39)38(32-35(37)29-28-34-26-22-21-23-27-34)41-31-25-20-18-16-14-12-10-8-6-4-2/h21-23,26-27,32-33H,3-20,24-25,30-31H2,1-2H3

InChI Key

WEPDDBDMMFENJD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=C(C=C1C#CC2=CC=CC=C2)OCCCCCCCCCCCC)I

Origin of Product

United States

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